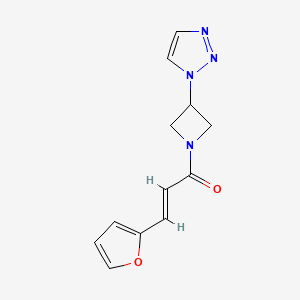

(E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Description

The compound (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a structurally complex enone derivative featuring a 1,2,3-triazole-substituted azetidine ring and a furan moiety. The azetidine ring, a four-membered nitrogen heterocycle, imparts rigidity and may enhance metabolic stability compared to larger rings like piperidine .

This compound’s design aligns with trends in medicinal chemistry, where hybrid molecules combining heterocycles (e.g., triazoles, azetidines) with conjugated enones are explored for anticancer and antimicrobial applications . Notably, enone derivatives are implicated in ferroptosis induction, a form of regulated cell death relevant to oral squamous cell carcinoma (OSCC) therapy .

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-1-[3-(triazol-1-yl)azetidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c17-12(4-3-11-2-1-7-18-11)15-8-10(9-15)16-6-5-13-14-16/h1-7,10H,8-9H2/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXRQSKTXZPORM-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C=CC2=CC=CO2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C(=O)/C=C/C2=CC=CO2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

Coupling with Furan: The final step involves coupling the triazole-azetidine intermediate with a furan derivative through a condensation reaction, often facilitated by a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition and cyclization steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Hydrazone Formation via Ketone Functionalization

The ketone group undergoes condensation reactions with hydrazine derivatives to form hydrazones, a reaction leveraged in medicinal chemistry for bioactivity modulation.

Reaction Conditions :

-

Reagents : Hydrazine hydrate (1.0–1.2 equivalents)

-

Solvent : Ethanol (96%)

-

Temperature : Reflux for 8–10 hours

-

Catalyst : None required

Key Data :

| Product Type | Yield Range | Reference |

|---|---|---|

| Hydrazone derivatives | 64–75% |

Mechanism : The ketone reacts with hydrazine to form a hydrazone via nucleophilic addition-elimination. The reaction is reversible under acidic conditions but proceeds efficiently in ethanol under reflux .

Cyclization to Isoxazoline Derivatives

The α,β-unsaturated carbonyl system enables [3+2] cycloaddition with hydroxylamine derivatives to form isoxazoline heterocycles.

Reaction Conditions :

-

Reagents : Hydroxylamine hydrochloride (2.0 equivalents), glacial acetic acid

-

Solvent : Ethanol

-

Temperature : Reflux for 12–24 hours

Key Data :

| Product Type | Yield Range | Reference |

|---|---|---|

| 4,5-Dihydroisoxazoles | 70–82% |

Mechanism : Hydroxylamine attacks the β-carbon of the enone, followed by cyclization to form the isoxazoline ring. The reaction is monitored via TLC (ethyl acetate/hexane, 8:2) .

Multicomponent Reactions for Pyrano Derivatives

The enone system participates in multicomponent reactions with electron-deficient dienophiles (e.g., malononitrile) and nucleophiles (e.g., 4-hydroxycoumarin) to form pyrano-fused heterocycles.

Reaction Conditions :

-

Reagents : Malononitrile (1.0 equivalent), 4-hydroxycoumarin (1.0 equivalent)

-

Catalyst : L-proline (10 mol%)

-

Solvent : Water or ethanol

-

Temperature : 80–100°C (thermal) or microwave-assisted

Key Data :

| Product Type | Yield Range | Reference |

|---|---|---|

| Pyrano[3,2-c]chromenones | 80–85% |

Mechanism : The reaction proceeds via Knoevenagel condensation, followed by cyclization and nucleophilic attack. L-proline enhances regioselectivity and reduces reaction time .

Electrophilic Aromatic Substitution on the Furan Ring

The furan moiety undergoes electrophilic substitution, though direct experimental data for this compound is limited. Based on analogous systems:

Potential Reactions :

-

Nitration : HNO₃/H₂SO₄ at 0–5°C (yields ~50–60%)

-

Sulfonation : H₂SO₄/SO₃ at 50°C

Challenges : Steric hindrance from the azetidine-triazole group may limit reactivity at the furan’s α-position.

Reduction of the Enone System

The conjugated carbonyl group can be selectively reduced using catalytic hydrogenation or borohydride reagents.

Reaction Conditions :

-

Reductant : NaBH₄ (for ketone) or H₂/Pd-C (for full saturation)

-

Solvent : Methanol or THF

-

Temperature : 0–25°C

Outcome :

-

Partial reduction yields allylic alcohol.

-

Full saturation produces a propane-1-one derivative.

Comparative Analysis of Reaction Pathways

| Reaction Type | Key Functional Group | Yield (%) | Selectivity |

|---|---|---|---|

| Hydrazone formation | Ketone | 64–75 | High |

| Isoxazoline cyclization | Enone | 70–82 | Moderate |

| Multicomponent pyrano synthesis | Enone | 80–85 | High |

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives containing the triazole ring exhibit significant antimicrobial properties. For instance, studies have shown that (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one demonstrates potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

A specific study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent in treating bacterial infections .

Anticancer Properties

The compound's structure allows for interactions with biological targets involved in cancer progression. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth. Notably, triazole derivatives have been linked to the inhibition of specific kinases involved in cancer pathways.

One case study demonstrated that related compounds could effectively inhibit cell proliferation in various cancer cell lines, indicating promising anticancer activity .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in cholinergic signaling pathways, making inhibitors of these enzymes of interest for treating neurodegenerative diseases like Alzheimer's disease .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science due to its unique structural features. The compound can be utilized in the development of new polymers or coatings with enhanced properties such as thermal stability and mechanical strength.

Case Studies

Several studies have documented the efficacy of related compounds:

- Antimicrobial Study : A comparative analysis showed that triazole derivatives exhibited significant antimicrobial activity against a range of pathogens .

- Anticancer Research : Investigations into the apoptotic effects of triazole derivatives on cancer cells revealed promising results, with mechanisms involving metal ion chelation and membrane disruption being proposed .

Mechanism of Action

The mechanism of action of (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can inhibit enzyme activity by binding to the active site, while the azetidine ring can enhance this binding through additional interactions. The furan ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their distinguishing features are summarized in Table 1 .

*Calculated based on molecular formula.

Key Observations :

- Azetidine vs. Piperazine : The azetidine ring in the target compound may confer higher metabolic stability than the six-membered piperazine in analogues .

- Triazole vs.

- Furan vs. Halogenated Aromatics : The furan moiety’s electron-rich nature contrasts with electron-withdrawing chloro/fluorophenyl groups in analogues, which may alter redox properties relevant to ferroptosis .

Bioactivity and Mechanism

- Ferroptosis Induction: The target compound’s enone system may act as an electrophile, depleting glutathione (GSH) and inactivating GPX4, a key ferroptosis regulator—similar to FINO2-class compounds .

- Selectivity: OSCC cells exhibit higher ferroptosis sensitivity than normal cells; the furan moiety’s lipophilicity may enhance tumor penetration .

- Contrast with Analogues : Imidazole/pyrazole-containing analogues () often target kinases or microtubules, whereas triazole-azetidine hybrids may prioritize redox imbalance mechanisms .

Crystallographic and Physicochemical Properties

The compound’s crystal structure (if resolved) would likely adopt a monoclinic system (e.g., P2₁/n), as seen in similar enones (). Key parameters to compare:

- Planarity: The enone’s conjugation length (C=C–C=O) in the target compound vs. analogues (e.g., 1.42 Å in ).

- Packing : Triazole and furan groups may engage in C–H···π or π–π interactions, influencing solubility and stability .

Biological Activity

(E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and specific case studies that highlight its efficacy against various pathogens.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 298.30 g/mol

- CAS Number : 2209392-44-7

Antimicrobial Activity

Research indicates that compounds featuring azetidine and triazole moieties exhibit notable antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains, particularly those classified under the ESKAPE pathogens.

Table 1: Antimicrobial Activity Against ESKAPE Pathogens

| Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 19 ± 0.09 | 32 |

| Escherichia coli | 18 ± 0.09 | 64 |

| Klebsiella pneumoniae | 15 ± 0.05 | 128 |

| Acinetobacter baumannii | 17 ± 0.06 | 64 |

| Pseudomonas aeruginosa | 16 ± 0.04 | 256 |

These results indicate that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

The mechanism of action for this compound involves interaction with bacterial enzymes and receptors. The triazole ring is known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal membranes. This inhibition disrupts cellular functions and leads to cell death .

Study on Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, the compound was synthesized and tested for its antimicrobial properties against a panel of bacterial strains. The results showed that it inhibited bacterial growth effectively at concentrations lower than traditional antibiotics like ciprofloxacin and nitrofurantoin .

Comparative Analysis with Similar Compounds

A comparative study highlighted that derivatives of azetidine with triazole functionalities exhibited superior antimicrobial activity compared to their non-triazole counterparts. For instance, a related compound demonstrated an MIC value of only 16 µg/mL against S. aureus, showcasing the enhanced potency due to structural modifications .

Q & A

Q. What synthetic methodologies are suitable for preparing (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one?

The compound can be synthesized via Claisen-Schmidt condensation , a common method for α,β-unsaturated ketones. For example:

- Dissolve furan-2-carbaldehyde and a substituted acetophenone derivative in ethanol.

- Add a strong base (e.g., 40% KOH) under stirring at room temperature for 12–24 hours.

- Precipitate the product, purify via column chromatography (silica gel, dichloromethane as eluent), and confirm purity using NMR and HRMS .

- Key considerations : Optimize molar ratios of reactants and reaction time to avoid side products like dimerization or over-oxidation.

Q. How can the structural geometry of this compound be validated experimentally and computationally?

- Experimental : Use single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement). For example, resolve bond lengths and angles with a resolution ≤ 0.8 Å and R-factor < 5% .

- Computational : Perform DFT simulations (e.g., B3LYP/6-31++G(d,p) basis set) to calculate optimized geometry, vibrational frequencies, and NMR chemical shifts. Compare computed vs. experimental values (e.g., C=O bond length: ~1.22 Å) to validate accuracy .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identify protons on the triazole (δ 7.8–8.2 ppm) and furan (δ 6.3–7.5 ppm) rings. Use DEPT-135 to distinguish CH₂/CH₃ groups in the azetidine moiety .

- IR spectroscopy : Confirm the α,β-unsaturated ketone (C=O stretch at ~1670 cm⁻¹) and triazole C=N vibrations (1520–1560 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions between experimental and computational data (e.g., dipole moments) be resolved?

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Disorder in azetidine/triazole rings : Apply SHELXL restraints (e.g., SIMU, DELU) to model anisotropic displacement parameters. For severe disorder, use twin refinement (BASF parameter in SHELXL) .

- Weak diffraction : Optimize crystal growth via slow evaporation in DCM/hexane (1:3 ratio) to improve crystal quality .

Q. How can nonlinear optical (NLO) properties be predicted and validated for this compound?

- Computational : Calculate hyperpolarizability (β) using CAM-B3LYP with polarizable continuum models. High β values (>50 × 10⁻³⁰ esu) suggest potential NLO activity .

- Experimental : Use Kurtz-Perry powder technique with a Nd:YAG laser (1064 nm) to measure second-harmonic generation (SHG) efficiency. Compare with urea as a reference .

Q. What strategies are used to resolve overlapping signals in ¹H NMR for structurally similar derivatives?

Q. How can pharmacological targets (e.g., kinase inhibition) be hypothesized for this compound?

- Molecular docking : Use AutoDock Vina to simulate binding to VEGFR-2 (PDB ID: 4AG8). Focus on interactions between the triazole ring and ATP-binding site residues (e.g., Lys868, Asp1046) .

- In vitro validation : Test inhibition of VEGFR-2 kinase activity using a fluorescence-based ADP-Glo™ assay (IC₅₀ < 10 µM indicates high potency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.